![molecular formula C15H18FN3O B2427053 7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline CAS No. 2202329-07-3](/img/structure/B2427053.png)
7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline is a synthetic organic compound that belongs to the quinazoline class of heterocyclic compounds Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoroquinazoline and 1-methylpiperidin-4-ylmethanol.
Reaction Conditions: The 4-fluoroquinazoline is reacted with 1-methylpiperidin-4-ylmethanol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (80-100°C) to facilitate the formation of the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.
Automated Systems: Employing automated systems for reagent addition and product isolation to enhance efficiency and reduce human error.
Quality Control: Implementing rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to verify the purity and identity of the final product.
化学反応の分析
Types of Reactions
7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to modify the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives with modified ring structures.
Substitution: Formation of substituted quinazoline derivatives with various functional groups replacing the fluorine atom.
科学的研究の応用
7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific biological activity.
類似化合物との比較
Similar Compounds
4-Fluoroquinazoline: A precursor in the synthesis of 7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline.
1-Methylpiperidin-4-ylmethanol: Another precursor used in the synthesis.
Vandetanib: A quinazoline derivative with similar structural features, used in the treatment of medullary thyroid cancer.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a piperidine moiety, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
生物活性
7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline is a quinazoline derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer research. This compound, with the molecular formula C15H18FN3O and a molecular weight of 275.32 g/mol, exhibits promising properties that may contribute to therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. It has been shown to inhibit various enzymes and receptors that play crucial roles in tumor growth and metastasis. The compound's mechanism includes:
- Inhibition of Kinase Activity : The compound has demonstrated inhibitory effects on receptor tyrosine kinases, which are essential for tumor growth signaling pathways.
- Microtubule Destabilization : Similar to other quinazoline derivatives, it may disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The following table summarizes key findings from recent research:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 | 2.43 - 7.84 | Induces apoptosis via caspase activation |
HepG2 | 4.98 - 14.65 | Microtubule destabilization |
Structure-Activity Relationship (SAR)
The structure of this compound contributes significantly to its biological activity. The presence of the fluorine atom and the piperidine moiety enhances its binding affinity to target receptors compared to other quinazoline derivatives.
Study on Anticancer Efficacy
In a recent study, researchers synthesized a series of quinazoline derivatives, including this compound, and evaluated their anticancer properties:
- Cytotoxicity Assessment : The compound was tested against several cancer cell lines, revealing potent growth inhibition.
- Apoptosis Induction : Morphological changes indicative of apoptosis were observed at concentrations as low as 1 µM.
- Cell Cycle Analysis : The compound was found to arrest MDA-MB-231 cells in the G2/M phase at concentrations of 2.5 µM.
In Vivo Studies
Further investigations into the in vivo efficacy of this compound showed promising results in mouse models bearing tumor xenografts. The compound exhibited significant tumor growth inhibition while maintaining a favorable safety profile over a two-week observation period.
Comparative Analysis with Other Quinazolines
This compound can be compared with other known quinazoline derivatives such as gefitinib and erlotinib, which are established anticancer agents:
Compound | Target | IC50 (µM) | Applications |
---|---|---|---|
7-Fluoro... | VEGF Receptor Tyrosine Kinase | Varies | Anticancer |
Gefitinib | EGFR | 0.5 - 10 | Non-small cell lung cancer |
Erlotinib | EGFR | <1 | Non-small cell lung cancer |
特性
IUPAC Name |
7-fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-19-6-4-11(5-7-19)9-20-15-13-3-2-12(16)8-14(13)17-10-18-15/h2-3,8,10-11H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYXWOITLXBMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=NC=NC3=C2C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。